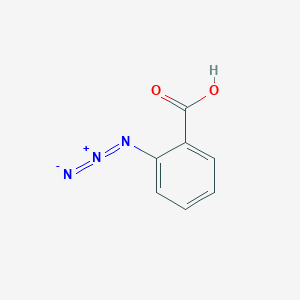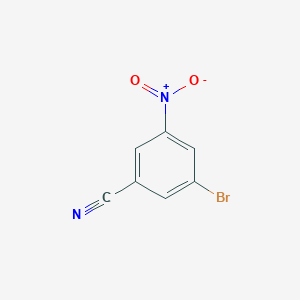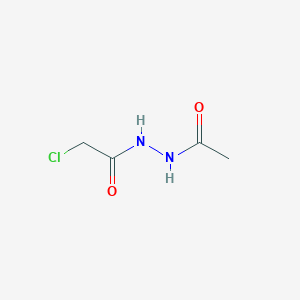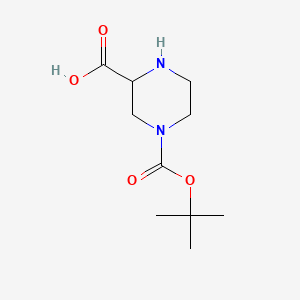
Acide 2-azidobenzoïque
Vue d'ensemble
Description
2-Azidobenzoic acid is an organic compound with the molecular formula C7H5N3O2 It is a derivative of benzoic acid where the amino group is replaced by an azido group
Applications De Recherche Scientifique
2-Azidobenzoic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2-azidobenzoic acid is the aryl nitrene . Aryl nitrenes are highly reactive short-lived intermediates used in synthetic chemistry for the creation of carbon–nitrogen and nitrogen–heteroatom bonds .
Mode of Action
2-Azidobenzoic acid undergoes rearrangement under irradiation in aqueous-organic media in the presence of acetates of alkali or alkaline earth metals . The first step of the reaction includes the formation of aryl nitrenes . The multiplicity of these nitrenes determines the direction of the subsequent steps of the reaction .
Biochemical Pathways
The photolysis of 2-azidobenzoic acid leads to the formation of several compounds, illustrating the complexity of photochemical reactions of aromatic azides . These include 3H-azepin-2 (1H)-one-3-carboxylic acid, 2,1-benzisoxazol-3 (1H)-one, and 2-aminobenzoic acid . Azepine is formed by nucleophilic addition of water to 1,2-didehydroazepine, a product of the electrocyclic rearrangement of singlet nitrene . Meanwhile, 2-aminobenzoic acid is a product of reactions of triplet nitrene . The 6π-electrocyclic ring closure (6π-ERC) of singlet nitrene leads to the formation of 2,1-benzisoxazol-3 (1H)-one .
Pharmacokinetics
The compound’s reactivity and its transformation into various products suggest that its absorption, distribution, metabolism, and excretion (adme) properties could be complex and dependent on various factors such as the presence of certain ions and the ph of the environment .
Result of Action
The result of the action of 2-azidobenzoic acid is the formation of various compounds through complex photochemical reactions . These compounds, such as 3H-azepin-2 (1H)-one-3-carboxylic acid and 2,1-benzisoxazol-3 (1H)-one, have potential biological activity, enhancing the interest in the development of novel methods to prepare heterocycles from aromatic azides .
Action Environment
The action of 2-azidobenzoic acid is influenced by environmental factors. For instance, the presence of water has been shown to affect the formation of certain products during the photolysis of 2-azidobenzoic acid in aprotic solvents . Additionally, the reaction is sensitive to pH, with a weakly alkaline medium influencing the reaction direction . The compound is also sensitive to light and can decompose if exposed to it for long periods .
Analyse Biochimique
Biochemical Properties
2-Azidobenzoic acid plays a crucial role in biochemical reactions, particularly in photochemical processes. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, during photolysis, 2-azidobenzoic acid can form highly reactive intermediates such as arylnitrenes, which can further react to form products like 2,1-benzisoxazol-3(1H)-one and 3H-azepin-2-one-3-carboxylic acid
Cellular Effects
2-Azidobenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s photolysis products, such as 2,1-benzisoxazol-3(1H)-one, can affect cellular functions by interacting with nucleophilic agents within the cell . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential impact on cellular processes.
Molecular Mechanism
The molecular mechanism of 2-azidobenzoic acid involves its photochemical properties. Upon exposure to light, the compound undergoes photolysis, leading to the formation of reactive intermediates like arylnitrenes . These intermediates can participate in various reactions, including cyclization and nucleophilic addition, resulting in the formation of products such as 2,1-benzisoxazol-3(1H)-one
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-azidobenzoic acid can change over time due to its stability and degradation properties. The compound is known to be sensitive to light, leading to its gradual degradation when exposed to light over extended periods . This degradation can affect the compound’s long-term effects on cellular function, making it essential to consider these temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-azidobenzoic acid can vary with different dosages in animal models. At lower dosages, the compound may exhibit minimal toxic effects, while higher dosages can lead to adverse effects due to the formation of reactive intermediates during photolysis . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2-Azidobenzoic acid is involved in various metabolic pathways, particularly those related to its photochemical properties. The compound can undergo photolysis to form reactive intermediates, which can further participate in metabolic reactions
Transport and Distribution
Within cells and tissues, 2-azidobenzoic acid is transported and distributed based on its chemical properties. The compound’s interactions with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of 2-azidobenzoic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s activity and function within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azidobenzoic acid can be synthesized through the diazotization of 2-aminobenzoic acid followed by the substitution of the diazonium group with an azido group. The reaction typically involves the following steps:
Diazotization: 2-Aminobenzoic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods: While specific industrial production methods for 2-azidobenzoic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azidobenzoic acid undergoes various chemical reactions, including:
Photochemical Reactions: It can undergo photochemical cyclization to form 2,1-benzisoxazole-3(1H)-ones.
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming different heterocyclic compounds.
Common Reagents and Conditions:
Photochemical Cyclization: This reaction typically requires a weak base and irradiation with UV light.
Nucleophilic Substitution: Reagents such as propargylamine, benzaldehyde, and isocyanides are commonly used in the synthesis of triazolo-benzodiazepine derivatives.
Major Products:
2,1-Benzisoxazole-3(1H)-ones: Formed through photochemical cyclization.
Triazolo-benzodiazepine Derivatives: Formed through nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
2-Aminobenzoic Acid: The precursor for the synthesis of 2-azidobenzoic acid.
2-Nitrobenzoic Acid: Another derivative of benzoic acid used in the synthesis of heterocyclic compounds.
Uniqueness: 2-Azidobenzoic acid is unique due to its azido group, which imparts distinct reactivity compared to other benzoic acid derivatives. This reactivity allows for the formation of a wide range of heterocyclic compounds through photochemical and nucleophilic substitution reactions .
Propriétés
IUPAC Name |
2-azidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBWQNLTYXTHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416023 | |
| Record name | 2-azidobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31162-13-7 | |
| Record name | 2-azidobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-](/img/structure/B1276934.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)




